molecular formula C24H20N4OS B11054304 1-benzyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

1-benzyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

Cat. No.: B11054304
M. Wt: 412.5 g/mol
InChI Key: NOBBJUXOZVWVLG-UHFFFAOYSA-N
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Description

1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL {[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} SULFIDE is a complex organic compound that features a benzimidazole core linked to an oxadiazole moiety via a sulfide bridge.

Preparation Methods

The synthesis of 1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL {[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} SULFIDE typically involves multi-step organic reactions. The general synthetic route includes:

Industrial production methods would likely involve optimization of these steps to increase yield and purity, using scalable reaction conditions and efficient purification techniques.

Mechanism of Action

The mechanism of action of 1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL {[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} SULFIDE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to DNA or proteins, disrupting their function, while the oxadiazole moiety may enhance its binding affinity and specificity . The sulfide bridge plays a role in modulating the compound’s redox properties, influencing its biological activity .

Properties

Molecular Formula

C24H20N4OS

Molecular Weight

412.5 g/mol

IUPAC Name

5-[(1-benzylbenzimidazol-2-yl)sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C24H20N4OS/c1-17-11-13-19(14-12-17)23-26-22(29-27-23)16-30-24-25-20-9-5-6-10-21(20)28(24)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3

InChI Key

NOBBJUXOZVWVLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4N3CC5=CC=CC=C5

Origin of Product

United States

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